N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methyl-5-nitrobenzenesulfonamide
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Overview
Description
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide is a complex organic compound featuring an imidazole ring, a phenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfonamide group would produce a sulfonic acid.
Scientific Research Applications
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a similar imidazole structure.
Metronidazole: A bactericidal agent with a nitroimidazole moiety.
Uniqueness
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer a broad range of chemical and biological activities. The presence of both the imidazole and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H18N4O4S/c1-13-3-6-17(22(23)24)11-18(13)27(25,26)20-14(2)15-4-7-16(8-5-15)21-10-9-19-12-21/h3-12,14,20H,1-2H3 |
InChI Key |
IRXGFWCBPCVAFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
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